Core Identity and Physicochemical Properties
Core Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Methylvaleryl Chloride
This guide provides a comprehensive technical overview of 2-Methylvaleryl chloride (CAS No. 5238-27-7), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, handling, and application. The structure of this guide is dictated by the compound's specific nature, ensuring a logical and practical flow of information from fundamental properties to complex applications.
2-Methylvaleryl chloride, also known as 2-methylpentanoyl chloride, is a branched-chain acyl chloride.[1][2] Its structure incorporates a chiral center at the second carbon, which can be a critical consideration in stereospecific syntheses. The acyl chloride functional group makes it a highly reactive and valuable electrophile for introducing the 2-methylpentanoyl moiety into target molecules.
Its reactivity is a direct consequence of the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity necessitates stringent handling and storage protocols, as discussed in Section 4.
Table 1: Physicochemical Properties of 2-Methylvaleryl Chloride
| Property | Value | Source(s) |
| CAS Number | 5238-27-7 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁ClO | [1][3] |
| Molecular Weight | 134.60 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 140-144 °C (lit.) | [5] |
| Density | 0.978 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.425 (lit.) | [3][4][5] |
| Flash Point | 41.1 °C (106 °F) | [3][5] |
| Sensitivity | Moisture Sensitive | [3][5] |
Synthesis and Mechanistic Considerations
The most prevalent and industrially scalable synthesis of 2-Methylvaleryl chloride involves the chlorination of its corresponding carboxylic acid, 2-Methylpentanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Causality of Reagent Choice
While other chlorinating agents like phosphorus trichloride (PCl₃) or oxalyl chloride ((COCl)₂) can be used, thionyl chloride offers a distinct advantage.[6] The reaction proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism efficiently produces the desired acyl chloride with minimal side reactions when performed under controlled conditions.
The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent, which enhances the reaction kinetics and selectivity.[7]
Experimental Protocol: Synthesis from 2-Methylpentanoic Acid
This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical methods described in Section 3.
Materials:
-
2-Methylpentanoic acid (1.0 eq)
-
Thionyl chloride (1.2 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~0.02 eq)
-
Anhydrous reaction solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure the entire system is under an inert atmosphere.
-
Charging: Charge the flask with 2-Methylpentanoic acid and the anhydrous solvent.
-
Catalyst Addition: Add the catalytic amount of DMF to the solution.
-
Reagent Addition: Slowly add thionyl chloride to the stirred solution at room temperature via an addition funnel. The reaction is exothermic, and a controlled addition rate is crucial to manage the evolution of gaseous byproducts.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (typically 40-60 °C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by GC.
-
Workup & Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed by distillation. The crude 2-Methylvaleryl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a clear, colorless liquid.
Caption: Workflow for the synthesis of 2-Methylvaleryl chloride.
Applications in Drug Discovery and Development
Acyl chlorides are fundamental building blocks in pharmaceutical synthesis.[6][8] 2-Methylvaleryl chloride serves as a valuable reagent for introducing a lipophilic, branched five-carbon chain. This structural motif is often used to optimize the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability.
Its primary application is in acylation reactions, particularly the formation of amides and esters:
-
Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond. This is a cornerstone of peptide synthesis and the construction of many small-molecule drugs.
-
Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields the corresponding ester.
The incorporation of chlorine-containing molecules is a significant strategy in drug discovery, with chlorinated compounds being key ingredients in drugs for a wide range of diseases.[9] While the chlorine in 2-Methylvaleryl chloride is a leaving group, the molecule serves as a precursor to introduce specific carbon skeletons into final pharmaceutical products. For instance, the related valeryl chloride is a key raw material in the production of antihypertensive drugs like Valsartan and Irbesartan.[7][10]
Analytical Characterization and Quality Control
Ensuring the purity of 2-Methylvaleryl chloride is critical, as impurities can directly impact the quality and impurity profile of the final active pharmaceutical ingredient (API).[8] A multi-technique approach is necessary for comprehensive characterization.
Caption: Quality control workflow for 2-Methylvaleryl chloride.
Predicted Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band around 1800 cm⁻¹ , characteristic of the C=O stretch in an acyl chloride.[11] Additional bands for C-H stretching will be observed in the 2850-3000 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton alpha to the carbonyl group (at C2) will be the most deshielded non-carbonyl proton, appearing as a multiplet. The terminal methyl group (CH₃) of the propyl chain will be a triplet, while the methyl group at C2 will be a doublet. The methylene protons (-CH₂-) will appear as complex multiplets.
-
¹³C NMR (in CDCl₃): The carbonyl carbon will be highly deshielded, appearing around 174 ppm . The other aliphatic carbons will appear in the upfield region (approx. 10-50 ppm). DEPT experiments can be used to confirm the identity of CH, CH₂, and CH₃ carbons.[12]
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of chlorine: two peaks for the molecular ion at a ratio of approximately 3:1, corresponding to [M]⁺ and [M+2]⁺ due to the ³⁵Cl and ³⁷Cl isotopes.[11] Common fragmentation patterns would include the loss of Cl• (M-35/37) and the formation of the acylium ion [CH₃CH₂CH₂CH(CH₃)CO]⁺.
Purity Analysis by Gas Chromatography (GC)
A robust GC-FID method is the standard for determining purity and quantifying impurities. Due to the high reactivity of acyl chlorides, derivatization is often required. A validated method for a similar compound, 5-chlorovaleroyl chloride, involves derivatization with methanol to form the more stable methyl esters, which are then analyzed.[8] A similar approach can be adopted for 2-Methylvaleryl chloride to identify and quantify impurities such as the starting carboxylic acid or related side-products.
Safety, Handling, and Storage
Acyl chlorides are hazardous materials that demand rigorous safety protocols. 2-Methylvaleryl chloride is classified as a corrosive and flammable liquid.[1][13]
Table 2: Hazard and Safety Information
| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Physical | 🔥 | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. |
| Health | corrosive | H314: Causes severe skin burns and eye damage | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
Source: GHS information derived from safety data sheets for 2-Methylvaleryl chloride and related compounds.[5][13]
Protocol for Safe Handling and Storage
-
Handling:
-
Always handle 2-Methylvaleryl chloride inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and chemical splash goggles with a face shield.[14]
-
Ground and bond containers during transfer to prevent static discharge.[15] Use only non-sparking tools.[16]
-
Keep it away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents, as reactions can be violent.[13][16][17] It reacts exothermically with water to generate corrosive hydrochloric and 2-methylvaleric acids.[17]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[15]
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent reaction with atmospheric moisture.[18]
-
Store in a designated corrosives cabinet. The storage area should not have drain or sewer access.[18]
-
-
Spill & Disposal:
-
For small spills, absorb with an inert, dry material like vermiculite or sand and place in a sealed container for disposal.[16] DO NOT USE WATER.
-
Disposal must be handled as hazardous waste. The material can be slowly and carefully added to a stirred, cooled basic solution (e.g., sodium carbonate) for neutralization before disposal in accordance with local regulations.
-
References
-
2-METHYLVALERYL CHLORIDE|5238-27-7. LookChem. [Link]
-
2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7. Matrix Fine Chemicals. [Link]
-
ICSC 0210 - ACETYL CHLORIDE. INCHEM. [Link]
- CN102942470A - Production technology of pharmaceutical grade valeryl chloride.
-
Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
-
Spectroscopy. PECSA Analytical. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
-
Acetyl chloride. Sciencemadness Wiki. [Link]
-
Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [Link]
-
Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. PubMed. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- CN102942470B - Production technology of pharmaceutical grade valeryl chloride.
-
Determining a Structure with IR and NMR. YouTube. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-METHYLPENTANOYL CHLORIDE | CAS 5238-27-7 [matrix-fine-chemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 2-METHYLVALERYL CHLORIDE | 5238-27-7 [chemicalbook.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 8. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102942470B - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]
- 11. acdlabs.com [acdlabs.com]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. fishersci.com [fishersci.com]
- 14. download.basf.com [download.basf.com]
- 15. chemos.de [chemos.de]
- 16. nj.gov [nj.gov]
- 17. VALERYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
